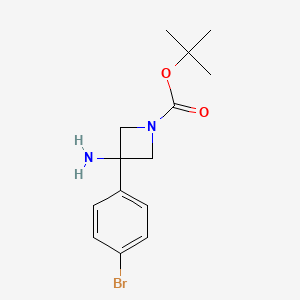

tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate

Description

tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a 4-bromophenyl substituent and a primary amine at the 3-position of the azetidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes while allowing deprotection under acidic conditions for subsequent modifications.

Properties

IUPAC Name |

tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNSYOYDKQVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The azetidine ring can be reduced under hydrogenation conditions to yield the corresponding saturated amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are used for hydrogenation reactions.

Major Products Formed

Nucleophilic Substitution: Substituted azetidine derivatives with various functional groups replacing the bromine atom.

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Saturated amine derivatives of the azetidine ring.

Scientific Research Applications

tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s azetidine ring and amino group may facilitate binding to enzymes or receptors, modulating their activity. Further research is needed to identify the precise molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate (CAS 2156173-79-2)

tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate

- Estimated Molecular Weight : ~327 g/mol (based on fluorophenyl analog + Br/F mass difference).

- Reactivity : The bromine atom facilitates palladium-catalyzed couplings, making it a superior intermediate for constructing biaryl systems.

Variation in Azetidine Substituents

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1359821-94-5)

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Polarity : The hydroxymethyl group enhances water solubility, making it suitable for aqueous-phase reactions.

- Applications : Ideal for conjugations (e.g., esterification) or as a polar spacer in drug design .

Functional Group Modifications

tert-Butyl 3-[[(4-bromophenyl)methylamino]methyl]azetidine-1-carboxylate (CAS 887589-86-8)

- Structure: Features a methylamino-methylene bridge, introducing a secondary amine.

Data Table: Key Properties of Structural Analogs

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl ester group, an amino group, and a bromophenyl moiety integrated into an azetidine ring. This structural configuration is significant for its potential biological activity, especially in the realms of medicinal chemistry and enzyme inhibition.

- Molecular Formula : C14H19BrN2O2

- Molecular Weight : 327.22 g/mol

- CAS Number : 887579-73-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group enhances its binding affinity, while the azetidine ring provides structural rigidity, which is crucial for effective interaction with target sites.

Biological Activity Overview

Research indicates that compounds with similar structures are often explored for their roles as enzyme inhibitors or receptor ligands. The specific biological activities of this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It shows promise in binding to various receptors, which could influence therapeutic outcomes in drug development.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate | C14H18BrN2O2 | Lacks amino group; primarily used in organic synthesis |

| Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate | C14H19BrN3O2 | Contains azido group; useful in click chemistry |

| Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | C14H20N2O2 | Similar amino functionality; different substituents |

Research Findings and Case Studies

Recent studies have employed various techniques to evaluate the biological activity of this compound:

- Molecular Docking Studies : These studies indicated strong interactions between the compound and target enzymes, suggesting potential as a selective inhibitor.

- Cell-Based Assays : In vitro evaluations showed that the compound exhibits cytotoxic effects against certain cancer cell lines, comparable to established chemotherapeutics. For instance, IC50 values indicated effective inhibition at sub-micromolar concentrations.

- Flow Cytometry Analysis : This method revealed that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.